N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide
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Overview
Description
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a sulfanyl group and a carboxamide group, along with a phenyl ring that is further substituted with an oxan-2-ylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of substitutions and functional group transformations. Key steps may include:
Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Sulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable thiol is introduced.
Attachment of the Carboxamide Group: This can be done through amide bond formation reactions, typically using reagents like carbodiimides.
Substitution on the Phenyl Ring: The oxan-2-ylmethoxy group can be introduced via etherification reactions, often using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Various halogenating agents, acids, or bases depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can inhibit or modulate their activity. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-thiopyridine-3-carboxamide: Similar structure but with different substituents.
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-4-carboxamide: Variation in the position of the carboxamide group.
Uniqueness
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide is unique due to its specific combination of functional groups and their positions on the aromatic rings. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(oxan-2-ylmethoxymethyl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(17-8-4-9-20-19(17)25)21-15-6-3-5-14(11-15)12-23-13-16-7-1-2-10-24-16/h3-6,8-9,11,16H,1-2,7,10,12-13H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWXABVEZBOKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC2=CC(=CC=C2)NC(=O)C3=CC=CNC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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